molecular formula C11H10N2OS B12637081 2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide CAS No. 919092-04-9

2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide

Cat. No.: B12637081
CAS No.: 919092-04-9
M. Wt: 218.28 g/mol
InChI Key: YHHODNBNSJNVEA-UHFFFAOYSA-N
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Description

2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide typically involves the reaction of 2H-1-benzopyran-3-carbothioamide with appropriate reagents under controlled conditions. One common method involves the use of 2H-1-benzopyran-3-carbothioamide as a starting material, which is then reacted with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 8-position. The imino group is introduced through a subsequent reaction with an appropriate amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino or carbothioamide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted benzopyran derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide involves its interaction with specific molecular targets and pathways. One notable pathway is the inhibition of the mTOR-p70S6K signaling pathway by activating AMPK. This leads to the down-regulation of SLC7A11, inhibition of System Xc-, and reduction of cysteine and glutathione levels, resulting in the accumulation of reactive oxygen species and induction of ferroptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Imino-2H-1-benzopyran-3-carboxamide
  • 2-Imino-3-(1H-benzoimidazol-2-yl)-2H-1-benzopyran
  • 2-Imino-4-methyl-2H-1-benzopyran-3-carbonitrile

Uniqueness

2-Imino-8-methyl-2H-1-benzopyran-3-carbothioamide is unique due to the presence of the methyl group at the 8-position and the carbothioamide group at the 3-position. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

CAS No.

919092-04-9

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

2-imino-8-methylchromene-3-carbothioamide

InChI

InChI=1S/C11H10N2OS/c1-6-3-2-4-7-5-8(11(13)15)10(12)14-9(6)7/h2-5,12H,1H3,(H2,13,15)

InChI Key

YHHODNBNSJNVEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N)O2)C(=S)N

Origin of Product

United States

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